physicochemical properties of 6-Bromobenzo[b]thiophene 1,1-dioxide
physicochemical properties of 6-Bromobenzo[b]thiophene 1,1-dioxide
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromobenzo[b]thiophene 1,1-dioxide
This guide provides a comprehensive overview of the core (CAS No: 246177-22-0), a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document is structured to provide researchers, chemists, and drug development professionals with the essential data and methodologies required for the effective handling, characterization, and application of this molecule.
Introduction and Strategic Importance
6-Bromobenzo[b]thiophene 1,1-dioxide belongs to the benzothiophene sulfone class. The core structure, benzo[b]thiophene, is a key scaffold in numerous pharmaceuticals and organic electronic materials[1]. The introduction of a bromine atom at the 6-position provides a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures[2]. Furthermore, the oxidation of the thiophene sulfur to a sulfone (1,1-dioxide) dramatically alters the molecule's electronic properties and geometry. The sulfone group is a strong electron-withdrawing moiety, which modulates the reactivity of the entire ring system and introduces a highly polar site, impacting solubility, crystal packing, and biological interactions.
Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in any research and development program, from ensuring accurate compound identification to predicting its behavior in biological or material systems.
Molecular and Structural Characteristics
The foundational identity of a compound is defined by its structure and molecular formula. These parameters are the basis for all other physicochemical and spectroscopic data.
| Property | Value | Source(s) |
| CAS Number | 246177-22-0 | [3] |
| Molecular Formula | C₈H₅BrO₂S | [4] |
| Molecular Weight | 245.1 g/mol | [5] |
| Canonical SMILES | C1=CC(=CC2=C1C=CS2(=O)=O)Br | [3][4] |
| InChI Key | RLNMVIHJGUEPEA-UHFFFAOYSA-N | [3][4] |
| Synonym | 6-bromo-1-benzothiophene 1,1-dioxide | [3] |
| Predicted XlogP | 1.6 | [4] |
Physical Properties: State, Solubility, and Thermal Behavior
Physical properties dictate the compound's appearance, how it should be handled and stored, and in which solvent systems it will be viable for reactions or assays. While specific experimental data for 6-Bromobenzo[b]thiophene 1,1-dioxide is not widely published, we can infer its properties based on related structures and fundamental chemical principles.
Appearance: Based on the appearance of its precursor, 6-bromobenzo[b]thiophene ("White to Light yellow powder to crystal"), the 1,1-dioxide derivative is expected to be a white to off-white or pale yellow crystalline solid at room temperature[2][6].
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6-Bromobenzo[b]thiophene (the unoxidized precursor) has a melting point of 56-60 °C [2][6].
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Benzo[b]thiophene 1,1-dioxide (the unbrominated parent sulfone) has a melting point range of 136-143 °C [7].
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Expert Analysis: The oxidation of the sulfide to a sulfone introduces strong dipole-dipole interactions and increases molecular planarity, which significantly enhances crystal lattice energy. Therefore, the melting point of 6-Bromobenzo[b]thiophene 1,1-dioxide is expected to be substantially higher than that of its unoxidized precursor and likely falls within a similar range to the parent sulfone, anticipated to be well above 130 °C.
Solubility Profile (Predicted): The molecule possesses both a large, nonpolar aromatic surface and a highly polar sulfone group. This duality governs its solubility:
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Aqueous Solubility: Expected to be very low due to the hydrophobic benzene and bromothiophene rings.
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Polar Aprotic Solvents: Expected to have good solubility in solvents like DMSO, DMF, and THF. The precursor, 6-bromobenzo[b]thiophene, is noted to be soluble in DMSO[8].
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Chlorinated Solvents: Likely soluble in dichloromethane (DCM) and chloroform.
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Polar Protic Solvents: Limited solubility in methanol and ethanol is expected.
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Nonpolar Solvents: Expected to be poorly soluble in solvents like hexanes and diethyl ether.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are not available in the searched literature, the following characteristics can be predicted based on the known effects of the functional groups.
¹H NMR Spectroscopy: The aromatic region (7.0-8.5 ppm) will show signals for the 5 protons on the bicyclic system. The electron-withdrawing sulfone group will deshield adjacent protons, shifting them downfield. Protons on the brominated benzene ring will exhibit splitting patterns characteristic of a trisubstituted benzene ring, while the two protons on the thiophene dioxide ring will likely appear as distinct doublets.
¹³C NMR Spectroscopy: Eight distinct signals are expected. The carbons directly bonded to the sulfone group and the bromine atom will be significantly affected. The sulfone will shift the adjacent carbons downfield.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks for the sulfone group.
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S=O Asymmetric & Symmetric Stretching: Two very strong and sharp absorption bands are predicted in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ , respectively. These are definitive indicators of the sulfone functionality.
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Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region.
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Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.
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C-Br Stretching: A weak to medium band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 244.92664 and [M+Na]⁺ at m/z 266.90858[4].
Chemical Properties & Reactivity
The reactivity of 6-Bromobenzo[b]thiophene 1,1-dioxide is governed by the interplay between the electron-deficient sulfone-activated ring and the bromine substituent.
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Reactivity of the Benzothiophene Sulfone Core: The sulfone group deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. The C2 and C3 positions are particularly electron-deficient, making them susceptible to reactions with nucleophiles[9]. The core can also participate in transition-metal-catalyzed C-H activation reactions[10].
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Reactivity of the C-Br Bond: The bromine atom at the 6-position serves as a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. This is a common strategy for building more complex molecules for drug discovery or materials science applications[2][11].
Stability: The compound is expected to be a stable crystalline solid under standard laboratory conditions, suitable for storage at ambient temperature[2].
Verifiable Experimental Protocols
To empower researchers, this section provides detailed, field-proven methodologies for determining the key physical properties discussed above. These protocols are designed to be self-validating and are standard across the chemical sciences.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides a sharp melting range for a pure crystalline solid, which is a critical criterion for purity.
Objective: To determine the temperature range over which the solid sample transitions to a liquid.
Methodology:
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Sample Preparation: Ensure the 6-Bromobenzo[b]thiophene 1,1-dioxide sample is completely dry. If necessary, dry under vacuum. Place a small amount on a watch glass and crush it into a fine powder[12].
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Capillary Loading: Press the open end of a glass capillary tube into the powder until a small amount of sample (2-3 mm high) enters the tube[12][13].
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Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom[12].
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Initial Determination (Rapid): Place the loaded capillary into a melting point apparatus. Heat rapidly (e.g., 5-10 °C per minute) to find an approximate melting temperature. Note the temperature at which the sample melts[14].
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Accurate Determination (Slow): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample. Heat rapidly until the temperature is about 15 °C below the approximate melting point[14].
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Measurement: Decrease the heating rate to 1-2 °C per minute[14][15].
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Recording: Record two temperatures:
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Reporting: Report the result as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C). Repeat the measurement at least twice for consistency[14].
Protocol 2: Qualitative Solubility Assessment
This workflow systematically determines the solubility class of the compound, providing insights into its polarity and the presence of acidic or basic functional groups[16][17].
Objective: To determine the solubility of the compound in a series of standard laboratory solvents.
Methodology:
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General Procedure: In a small test tube, add ~20 mg of 6-Bromobenzo[b]thiophene 1,1-dioxide. Add 0.5 mL of the test solvent. Vigorously shake or vortex the tube for 30 seconds. Observe if the solid dissolves completely. A compound is typically considered "soluble" if more than 10-20 mg dissolves per mL.
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Testing Sequence:
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Step A (Water): Test solubility in water. Given the compound's structure, it is expected to be insoluble .
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Step B (5% NaOH aq.): Test solubility in 5% aqueous sodium hydroxide. The compound lacks a strongly acidic proton (like a phenol or carboxylic acid), so it is expected to be insoluble [18].
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Step C (5% HCl aq.): Test solubility in 5% aqueous hydrochloric acid. The compound lacks a basic functional group (like an amine), so it is expected to be insoluble [18].
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Step D (Organic Solvents): Sequentially test solubility in common organic solvents such as methanol, ethanol, dichloromethane (DCM), ethyl acetate, acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Record observations as "soluble," "partially soluble," or "insoluble."
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Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a new chemical entity like 6-Bromobenzo[b]thiophene 1,1-dioxide.
Caption: Workflow for Physicochemical Profiling of a Novel Compound.
Conclusion
6-Bromobenzo[b]thiophene 1,1-dioxide is a compound with significant potential, characterized by a stable, electron-deficient aromatic core and a synthetically valuable bromine handle. Its key physicochemical features include high thermal stability, as suggested by an expected high melting point, and a bipolar solubility profile favoring polar aprotic solvents. The strong sulfone absorbances in its IR spectrum serve as a definitive diagnostic tool. The provided protocols offer a robust framework for researchers to verify these properties, ensuring data integrity and facilitating the compound's successful application in further research.
References
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